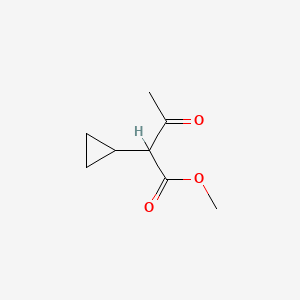

Methyl 2-cyclopropyl-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biosynthesis of Ethylene from Methionine

The study of the biosynthesis of ethylene from methionine has led to the identification of 4-methylthio-2-oxobutanoate as a putative intermediate. This compound was isolated from the culture fluids of various bacteria and fungi, including Aeromonas hydrophila and a coryneform bacterium, when grown in the presence of methionine. The identification was achieved using techniques such as thin-layer chromatography (t.l.c.), nuclear magnetic resonance (n.m.r.), and mass spectroscopy. The yield of this compound was significantly higher than that of 3-(methylthio)propanal from the same cultures, suggesting its importance in the metabolic pathway .

Lewis Acid-Catalyzed Cascade Reactions

Arylmethylenecyclopropanes have been shown to react with certain compounds to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This reaction is catalyzed by Lewis acid BF3·OEt2 under mild conditions. The study proposes a Meyer-Schuster rearrangement mechanism for these transformations. This research provides insight into the synthesis of complex molecular structures from simpler cyclopropane derivatives .

Molecular Structure and Analysis of 4-Oxobutanoic Acid Derivatives

The molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed through various spectroscopic methods, including FT-IR, (1)H NMR, and X-ray diffraction. Computational methods were used to assign vibrational wavenumbers, and the study reported on the molecule's first hyperpolarizability, molecular electrostatic potential, and charge transfer within the molecule through HOMO and LUMO analysis. The NBO analysis provided insights into the stability of the molecule due to hyper-conjugative interactions and charge delocalization .

Oxidative Scission of Cycloalkane Rings

The oxidative scission of small-size cycloalkane rings with RuO4 has been studied, particularly focusing on ethyl 2,2-dimethoxycyclopropane-1-carboxylates and methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates. The reaction leads to the oxidative ring opening by regioselective scission of the electron-rich bonds. This study provides valuable information on the reactivity of cyclopropanes and cyclobutanes with electron-withdrawing groups under oxidative conditions .

Transformation of Oxazolone into Methyl 2-Benzoylamino-3-oxobutanoate

The synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid involves the conversion to an oxazolone intermediate, followed by hydrolysis. This compound was further reacted with hydrazines to yield 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one derivatives. The study outlines a method for synthesizing pyrazolone derivatives, which are of interest in medicinal chemistry .

Structure of Isoindole-Dione Derivatives

The crystal structure of 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione was determined using X-ray crystallographic techniques. The compound exhibited weak intermolecular interactions, forming a continuous chain. The dihedral angles between the phthalimide moiety and the cyclobutane ring were also reported, providing insights into the molecular conformation of this compound .

Synthesis and Structural Features of 2-Methyl-1,3-cyclobutanedione

The synthesis of 2-methyl-1,3-cyclobutanedione and its chemical transformations were reported, with evidence suggesting that it exists as the enol in solution and the solid state. The study discusses the acid strength and homoallylic coupling observed in the NMR spectrum, which may be general for similar systems. This research contributes to the understanding of the reactivity and stability of cyclobutanedione derivatives .

Synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate

Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. The synthesis involved selective methylation, Boc-protection, acylation, reduction, and oxidation steps, with an overall yield of about 41%. This study provides a method for the synthesis of a key intermediate in the production of a diabetes medication .

Scientific Research Applications

Synthetic Methodologies

- Flexible Synthesis of Methyl 4-Oxobutanoates : The ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates provides methyl 4-oxobutanoates (β-formyl esters) in excellent yields, showcasing a method for synthesizing protected 4-hydroxybutanals through a highly efficient one-pot procedure (Kunz, Janowitz, & Reißig, 1990).

- Conversion to Cyclopentenones : Methyl- and ethyl-vinylketene addition to simple olefins affords alkylated 2-vinylcyclobutanones, which rearrange to cyclopentenones under acid catalysis, indicating a route for generating complex structures from simpler precursors (Jackson, Rey, & Dreiding, 1983).

Biosynthesis and Biological Applications

- Biosynthesis of Ethylene : Methyl 2-cyclopropyl-3-oxobutanoate is identified as a putative intermediate in the biosynthesis of ethylene from methionine, highlighting its role in microbial metabolism and ethylene production (Billington, Golding, & Primrose, 1979).

- Antiproliferative Activity : Investigation into the antiproliferative activity of 2,4-disubstituted thiazole derivatives of this compound reveals potential for inhibiting DNA gyrase-ATPase activity, indicating potential therapeutic applications (Yurttaş, Evren, & Özkay, 2022).

Catalysis

- Cyclopropanation Catalysis : Enantioselective cyclopropanation of styrenes and diazoacetates is effectively catalyzed by 3-oxobutylideneaminatocobalt(II) complexes, demonstrating the utility of this compound in synthesizing cyclopropane derivatives with high enantioselectivity (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).

- Oxidative Ring Expansion : Organoselenium-catalyzed oxidative ring expansion of methylenecyclopropanes, closely related to this compound, to cyclobutanones using H2O2 showcases a green methodology for accessing substituted cyclobutanones (Yu, Chen, & Ding, 2016).

Safety and Hazards

properties

IUPAC Name |

methyl 2-cyclopropyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(9)7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAKWWLIQDQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)